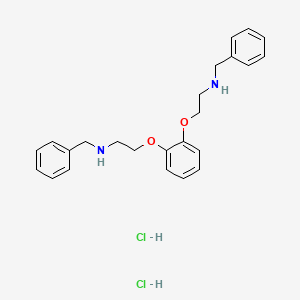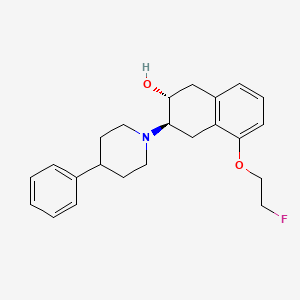
4-Hydroxy-N-methyl-N-ethyltryptamine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N-methyl-N-ethyltryptamine-d4, also known as 4-HO-MET-d4, is a synthetic compound belonging to the tryptamine class. It is a deuterated analog of 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), which is a lesser-known psychedelic substance. This compound is structurally related to psilocin, the active component in psilocybin mushrooms, and exhibits similar psychoactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-methyl-N-ethyltryptamine-d4 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which is a common structure in tryptamines.
Alkylation: The indole core is then alkylated with ethyl and methyl groups to form N-methyl-N-ethyltryptamine.
Deuteration: The compound is then deuterated to replace specific hydrogen atoms with deuterium, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as recrystallization and chromatography.
Deuteration: The final deuteration step is carried out using deuterium gas or deuterated reagents to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-methyl-N-ethyltryptamine-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or reduce the indole ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: The major product is 4-keto-N-methyl-N-ethyltryptamine.
Reduction: The major products include N-methyl-N-ethyltryptamine and reduced indole derivatives.
Substitution: The major products are halogenated or alkylated derivatives of this compound.
Scientific Research Applications
4-Hydroxy-N-methyl-N-ethyltryptamine-d4 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of tryptamines.
Biology: The compound is studied for its effects on serotonin receptors and its potential as a tool for understanding neurotransmitter function.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating mental health disorders such as depression and anxiety.
Industry: It is used in the development of new psychoactive substances and as a model compound for studying the metabolism and pharmacokinetics of tryptamines.
Mechanism of Action
4-Hydroxy-N-methyl-N-ethyltryptamine-d4 exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound binds to these receptors, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The molecular targets and pathways involved include:
Serotonin Receptors: The compound has a high affinity for 5-HT2A, 5-HT2C, and 5-HT1A receptors.
Neurotransmitter Release: Binding to these receptors modulates the release of serotonin, dopamine, and other neurotransmitters.
Signal Transduction Pathways: Activation of serotonin receptors triggers intracellular signaling cascades, including the phosphoinositide pathway and the cyclic AMP pathway.
Comparison with Similar Compounds
4-Hydroxy-N-methyl-N-ethyltryptamine-d4 is unique compared to other similar compounds due to its deuterated nature, which can affect its pharmacokinetics and metabolic stability. Similar compounds include:
Psilocin (4-Hydroxy-N,N-dimethyltryptamine): A naturally occurring psychedelic compound found in magic mushrooms.
4-Hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT): A synthetic psychedelic with similar effects but different alkyl groups.
4-Hydroxy-N,N-diethyltryptamine (4-HO-DET): Another synthetic psychedelic with diethyl groups instead of methyl and ethyl groups.
Each of these compounds shares structural similarities with this compound but differs in their specific alkyl substitutions and pharmacological profiles .
Properties
CAS No. |
1794759-76-4 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
222.324 |
IUPAC Name |
3-[1,1,2,2-tetradeuterio-2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C13H18N2O/c1-3-15(2)8-7-10-9-14-11-5-4-6-12(16)13(10)11/h4-6,9,14,16H,3,7-8H2,1-2H3/i7D2,8D2 |
InChI Key |
ORWQBKPSGDRPPA-OSEHSPPNSA-N |
SMILES |
CCN(C)CCC1=CNC2=C1C(=CC=C2)O |
Synonyms |
3-[2-(Ethylmethylamino)ethyl-d4]-1H-indol-4-ol; 4-HO-MET-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


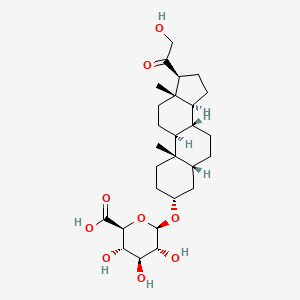
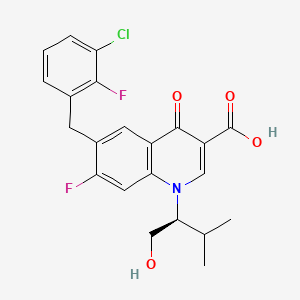
![6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586702.png)
![6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586703.png)
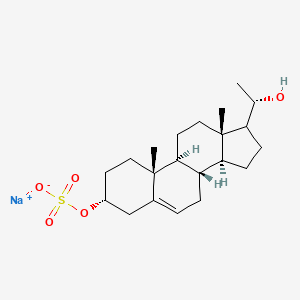
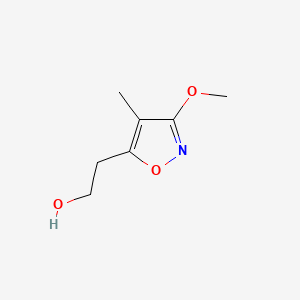
![1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B586709.png)
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)
